methyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
Description
Methyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic organic compound featuring a hybrid structure combining a benzoate ester, a 2-oxo-1,2-dihydropyridine (dihydropyridinone) core, and a 4-bromophenylmethyl substituent. Key structural elements include:
- Benzoate ester moiety: Provides lipophilicity, influencing solubility and membrane permeability.
- 4-Bromophenylmethyl group: Introduces steric bulk and electron-withdrawing effects, which may modulate reactivity or interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[[1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVXOJFTAHQIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom.
Formation of the dihydropyridine ring: This is achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling of intermediates: The bromophenyl intermediate is then coupled with the dihydropyridine intermediate through a nucleophilic substitution reaction.
Formation of the benzoate ester: The final step involves esterification to form the benzoate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Biological Activities
Methyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Studies have shown that derivatives of dihydropyridine compounds can possess antimicrobial activity. The presence of the bromophenyl group may enhance this property by increasing lipophilicity and facilitating membrane penetration .
- Anticancer Activity : Research indicates that dihydropyridine derivatives can inhibit cancer cell proliferation. The structural modifications in this compound may confer selective cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : Compounds with dihydropyridine structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Synthetic Methodologies
The synthesis of this compound involves several steps that highlight its versatility in organic chemistry:
- Starting Materials : The synthesis typically begins with readily available precursors such as benzoyl chloride and 4-bromobenzaldehyde, which undergo condensation reactions to form the core dihydropyridine structure .
- Reaction Conditions : Various synthetic routes utilize different catalysts and solvents to optimize yield and purity. For instance, microwave-assisted synthesis has been employed to enhance reaction rates and reduce by-products .
Therapeutic Potential
The therapeutic applications of this compound are being explored in several domains:
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : In vitro assays revealed that the compound showed potent activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The bromophenyl group and the dihydropyridine ring play crucial roles in its binding to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Halogenated Aryl Groups
Compounds from (e.g., C2: Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) share the 4-bromophenyl and benzoate ester motifs but differ in core heterocycles (quinoline vs. dihydropyridinone) and linker groups (piperazine-carbonyl vs. amide). Key comparisons:
Key Observations :
- The 4-bromophenyl group in both the target compound and C2 may enhance lipophilicity and stability compared to non-halogenated analogs.
- Synthesis : C2 and related analogs in were synthesized via crystallization in ethyl acetate, yielding high-purity solids characterized by ¹H NMR and HRMS . The target compound may follow similar protocols, though experimental details are unavailable.
Impact of Substituents on Physicochemical Properties
- Halogen Effects : Bromine’s electron-withdrawing nature in the target compound and C2 could reduce electron density in the aryl ring, affecting reactivity in electrophilic substitution or binding interactions. Chloro (C3) and fluoro (C4) analogs in show similar trends but differ in steric and electronic profiles .
- Ester vs. Amide Linkers : The amide in the target compound may improve solubility in polar solvents compared to C2’s piperazine-carbonyl linker, which introduces basicity and conformational flexibility.
Comparison with Agrochemical Benzoate Esters
lists benzoate esters like tribenuron methyl and diclofop-methyl, which share the ester group but feature sulfonylurea or aryloxyphenoxypropanoate backbones. These compounds are designed for herbicidal activity, leveraging esterase resistance and target-site specificity . The target compound’s dihydropyridinone-amide structure lacks the sulfonylurea or phenoxypropanoate motifs critical for these applications, suggesting divergent biological roles.
Biological Activity
Methyl 4-{1-[(4-bromophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a complex organic compound notable for its structural features, including a bromophenyl group, a dihydropyridine ring, and a benzoate ester. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H18BrN2O3, with a molecular weight of approximately 404.28 g/mol. The compound features a dihydropyridine core that is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bromophenyl Intermediate : Bromination of a phenyl ring.
- Formation of the Dihydropyridine Ring : Utilizing Hantzsch pyridine synthesis.
- Coupling of Intermediates : Nucleophilic substitution to form the desired structure.
- Esterification : Final step to introduce the benzoate ester group .
Biological Activities
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of dihydropyridines show promising activity against bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Recent investigations into the anticancer potential of related compounds have shown that they can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis . For instance, compounds containing dihydropyridine structures have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The bromophenyl group enhances binding affinity to target proteins.
- Enzyme Modulation : It can inhibit enzymes involved in critical pathways such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are implicated in inflammation and cancer progression .
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
- Antimicrobial Evaluation : A study on similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
- Anticancer Activity : In vitro studies showed that certain derivatives could reduce the viability of breast cancer cells by over 50% at specific concentrations, highlighting their therapeutic potential .
Q & A
Q. What safety precautions are critical when handling methyl 4-{...}benzoate and its intermediates during synthesis?
Methodological Answer:
- Eye Exposure: Immediately flush eyes with water for 10–15 minutes and consult an ophthalmologist .
- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
- Ingestion: Rinse mouth with water (if conscious) and contact a physician .
- General Handling: Use fume hoods, gloves, and lab coats. Toxicological data gaps necessitate strict adherence to protocols for novel analogs .
Q. What synthetic routes are documented for preparing this compound and its derivatives?
Methodological Answer:
- Multi-Step Synthesis: Evidence includes one-pot reactions (e.g., combining triazine derivatives with phenols at 45°C for 1 hour to yield intermediates) .
- Derivative Formation: For analogs like imidazo[1,2-a]pyridines, diethyl dicarboxylate intermediates are synthesized via benzylation and cyclization, achieving 61% purity .
- Purification: Column chromatography (hexane/EtOH gradients) and recrystallization (melting point validation: 217.5–220°C) are critical .
Q. Which spectroscopic techniques are used for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm substituents (e.g., aromatic protons at δ 3.86 ppm in DMSO-d6 ; methyl ester signals near δ 3.7–3.9 ppm).
- IR Spectroscopy: Detect carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the ester and amide) .
- HRMS: Validate molecular weight (e.g., calculated 550.0978 vs. observed 550.0816 for imidazo-pyridine derivatives ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?
Methodological Answer:
- Cross-Validation: Combine NMR (DMSO-d6 or CDCl3 solvents), IR, and HRMS to cross-check functional groups .
- Crystallography: For ambiguous cases, single-crystal X-ray diffraction resolves stereochemistry (e.g., diethyl dicarboxylate derivatives ).
- Isotopic Labeling: Use deuterated reagents to trace proton environments in complex spectra .
Q. What experimental designs evaluate environmental persistence and bioaccumulation?
Methodological Answer:
- Laboratory Studies: Assess hydrolysis/photolysis rates under controlled pH and UV conditions .
- Partitioning Analysis: Measure logP (octanol-water) to predict bioaccumulation potential .
- Ecotoxicology: Use tiered testing (cell → organism → ecosystem levels) to study impacts on model species (e.g., Daphnia) .
Q. How can synthesis purity be optimized for multi-step reactions?
Methodological Answer:
- Reaction Monitoring: Use TLC (e.g., Rf = 0.62 in hexane/EtOH) to track intermediates .
- Catalyst Screening: Optimize Lewis acid catalysts (e.g., ZnCl2) for imidazo-pyridine cyclization .
- Post-Reaction Workup: Employ sequential extraction (e.g., ethyl acetate/water) and silica gel chromatography to remove bromophenyl byproducts .
Q. What strategies explore structure-activity relationships (SAR) for bioactive derivatives?
Methodological Answer:
- Analog Synthesis: Modify the 4-bromophenyl or methyl ester groups to study steric/electronic effects .
- In Silico Modeling: Perform docking studies with target proteins (e.g., enzymes in pesticide pathways ).
- Biological Assays: Test cytotoxicity (e.g., MTT assays) and enzyme inhibition (e.g., acetylcholinesterase) for imidazo-pyridine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
